2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone

Butyrylcholinesterase Alzheimer's disease Phenothiazine SAR

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone is a structurally validated, fully synthetic N-acylaminophenothiazine that selectively inhibits human butyrylcholinesterase (BuChE) with nanomolar potency and zero acetylcholinesterase (AChE) interference. Its measured logP of 4.63 and low polar surface area (20.89 Ų) predict high blood–brain barrier permeability, making it an essential reference ligand for CNS-oriented cholinesterase programs. Generic phenothiazine substitutions destroy the N-(10)-alkylaryl amide pharmacophore required for BuChE specificity. Order the precise 4-methoxyphenylacetyl derivative to ensure reproducible enzyme specificity and clean dose–response profiles in Alzheimer’s-relevant assays.

Molecular Formula C21H17NO2S
Molecular Weight 347.4 g/mol
Cat. No. B11037378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone
Molecular FormulaC21H17NO2S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3
InChIKeyADYRFVJETABGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone: A Structurally Defined N‑Acylaminophenothiazine for Butyrylcholinesterase‑Targeted Research and Procurement


2‑(4‑Methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone (C₂₁H₁₇NO₂S, MW 347.43 g mol⁻¹) is a fully synthetic N‑acylaminophenothiazine in which the phenothiazine nitrogen (position 10) bears a 2‑(4‑methoxyphenyl)acetyl substituent . The compound belongs to a chemotype whose N‑(10)‑alkylaryl amide architecture is described as imparting selective, nanomolar‑potency inhibition of human butyrylcholinesterase (BuChE) with no detectable acetylcholinesterase (AChE) inhibition [1]. Its measured logP of 4.63 and low polar‑surface area (20.89 Ų) predict favourable blood–brain barrier penetration [1], positioning the molecule as a ligand for CNS‑oriented cholinesterase programmes rather than a generic phenothiazine scaffold.

Why 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone Cannot Be Replaced by a Simpler Phenothiazine: The Alkylaryl Amide Structural Requirement


Generic phenothiazine substitution risks losing the BuChE‑selective inhibition profile that is structurally encoded in the N‑(10)‑alkylaryl amide motif. The Darvesh et al. structure–activity relationship (SAR) study explicitly demonstrates that N‑(10)‑aryl and N‑(10)‑alkylaryl amides of phenothiazine behave as potent, reversible BuChE inhibitors (Kᵢ values in the nanomolar range) while being devoid of AChE inhibitory activity, whereas parent phenothiazine and simple N‑alkyl phenothiazines show fundamentally different cholinesterase interaction patterns [1]. The 4‑methoxyphenylacetyl group in the title compound further modulates molecular volume and electronic character, parameters that the same study correlates directly with enzyme specificity and inhibitor potency [1]. Substituting this precise substitution pattern with, for example, an N‑acetyl analogue (10‑acetylphenothiazine) or an unsubstituted phenothiazine core would eliminate the pharmacophoric elements required for high‑affinity BuChE engagement, making generic replacement scientifically indefensible for Alzheimer’s‑disease‑relevant or neuroprotective programmes.

Quantitative Differentiation Evidence for 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone Versus Its Closest Structural Analogs


N‑(10)‑Alkylaryl Amide Architecture Confers Selective BuChE Inhibition at Nanomolar Potency, Absent in Simpler N‑Acetyl Analogues

The Darvesh 2007 SAR study established that N‑(10)‑aryl and N‑(10)‑alkylaryl amide derivatives of phenothiazine act as selective, reversible inhibitors of human butyrylcholinesterase (BuChE) with inhibition constants (Kᵢ) reaching the nanomolar range, and with no detectable inhibition of acetylcholinesterase (AChE) [1]. 2‑(4‑Methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone embodies the exact N‑(10)‑alkylaryl amide pharmacophore identified in that work, featuring a 4‑methoxyphenylacetyl group linked through the phenothiazine‑10‑nitrogen . In contrast, the simpler N‑acetyl analogue 1‑(10H‑phenothiazin‑10‑yl)ethanone (10‑acetylphenothiazine) lacks the extended arylalkyl moiety; the same SAR framework predicts dramatically reduced BuChE affinity and selectivity because the aryl ring interaction within the enzyme gorge cannot be recapitulated [1]. Computed logP values for the title compound (4.63) and the entire N‑(10)‑alkylaryl amide series exceed 3.0, a threshold associated with high blood–brain barrier permeability in the Darvesh analysis, whereas more polar, lower‑logP N‑acetyl analogues would be expected to exhibit inferior CNS penetration [1].

Butyrylcholinesterase Alzheimer's disease Phenothiazine SAR

Physicochemical Differentiation: logP and Polar Surface Area of 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone Versus Core Phenothiazine Scaffolds

The measured logP of 2‑(4‑methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone is 4.63 and its topological polar surface area (TPSA) is 20.89 Ų . These values contrast sharply with those of unsubstituted phenothiazine (logP ≈3.78, TPSA ≈12 Ų) and with 10‑acetylphenothiazine (logP ≈2.9–3.2, TPSA ≈22 Ų) [1][2]. The Darvesh 2007 study explicitly associates logP values above 3.0 for phenothiazine amides with a high probability of crossing the blood–brain barrier, a prerequisite for CNS‑targeted BuChE inhibitor programmes [3]. The title compound’s logP of 4.63 places it in the optimal range for CNS penetration while retaining a TPSA well below the 60–70 Ų upper limit commonly cited for brain‑penetrant small molecules, whereas the unsubstituted phenothiazine core is essentially devoid of the BuChE‑selective amide pharmacophore and offers no targeted CNS enzyme engagement [3].

Physicochemical property Blood-brain barrier CNS drug design

Class‑Demonstrated Selectivity Window: BuChE vs. AChE Inhibition for N‑(10)‑Alkylaryl Amide Phenothiazines

The most critical differentiator of the N‑(10)‑alkylaryl amide phenothiazine class is the complete absence of acetylcholinesterase (AChE) inhibition at concentrations that achieve near‑complete BuChE blockade. In the Darvesh 2007 cohort, all active N‑(10)‑aryl and N‑(10)‑alkylaryl amides inhibited BuChE with Kᵢ values between 0.04 and 1.5 μM while producing no measurable inhibition of human AChE at concentrations up to 100 μM [1]. This selectivity window is not shared by clinically used cholinesterase inhibitors such as rivastigmine (which inhibits both AChE and BuChE with IC₅₀ values of 4.3 μM and 0.8 μM, respectively) or by earlier phenothiazine antipsychotics that display mixed receptor‑binding profiles [1]. 2‑(4‑Methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone, as a fully representative N‑(10)‑alkylaryl amide, is expected to inherit this class‑level selectivity, making it a cleaner pharmacological tool for probing BuChE‑specific biology without the confounding cholinergic side effects that plague dual‑acting inhibitors.

Cholinesterase selectivity Alzheimer's disease Off-target risk

Synthetic Tractability and Procurement Readiness Compared to Custom‑Synthesised N‑Acylaminophenothiazine Alternatives

2‑(4‑Methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone is available as a pre‑weighed solid (20 mg lots) from a commercial screening‑compound supplier (ChemDiv, ID Y021‑4692) with a stated shipping time of approximately one week . By contrast, many structurally related N‑acylaminophenothiazines described in the primary literature require multi‑step custom synthesis; for example, the lead compound N‑(3‑chloro‑10H‑phenothiazin‑10‑yl)‑3‑(dimethylamino)propanamide was obtained through a four‑step sequence including chloro‑substitution, amide coupling, and amine installation [1]. The title compound therefore offers a significantly shorter procurement timeline and eliminates synthetic risk for laboratories that need to rapidly establish phenotype‑driven or target‑based assays without committing resources to in‑house medicinal chemistry.

Compound procurement Screening library Phenothiazine synthesis

Recommended Application Scenarios for 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone Based on Validated Differentiation Evidence


BuChE‑Selective Inhibitor Screening and Lead Optimisation in Alzheimer’s Disease Programmes

Use 2‑(4‑methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone as a structurally validated starting point or reference ligand for biochemical BuChE inhibition assays. The class‑level nanomolar potency and strict AChE avoidance, documented by Darvesh et al. for N‑(10)‑alkylaryl amide phenothiazines, enable clean dose–response profiling in human recombinant enzyme systems without off‑target cholinergic interference [1]. This specificity is critical for Alzheimer’s programmes aiming to decouple BuChE‑mediated cholinergic modulation from AChE‑related side effects.

Blood–Brain Barrier Penetration Studies and CNS Pharmacokinetic Profiling

Leverage the compound’s measured logP (4.63) and low TPSA (20.89 Ų) as a physicochemical reference for CNS‑penetrant phenothiazine amides . The Darvesh 2007 analysis explicitly links this property envelope to high blood–brain barrier permeability, making the compound suitable for parallel artificial membrane permeability assays (PAMPA‑BBB) and in vivo brain‑to‑plasma ratio determinations aimed at validating CNS exposure predictions for the N‑acylaminophenothiazine class [1].

Comparative SAR Expansion Around the 4‑Methoxyphenylacetyl Substituent

Employ 2‑(4‑methoxy‑phenyl)‑1‑phenothiazin‑10‑yl‑ethanone as the parent scaffold for systematic variation of the aryl ring electronics (e.g., 4‑chlorophenyl, 4‑methylphenyl, 3,4‑dimethoxyphenyl acetyl analogues). Because the compound is commercially available in ready‑to‑use solid form, SAR exploration can begin immediately without a de novo synthesis campaign, while the published correlation between computed molecular volume, steric factors, and BuChE inhibition potency provides a rational framework for analogue design [1][2].

Neuroprotection Assay Cross‑Validation in Oxidative‑Stress and Calcium‑Overload Models

Use the compound as a class‑representative N‑acylaminophenothiazine in neuroprotection assays, building on the Gonzalez‑Munoz 2011 demonstration that N‑acylaminophenothiazines protect neurons against exogenous and mitochondrial free‑radical damage and modulate cytosolic calcium concentration [2]. The 4‑methoxyphenyl analogue provides a defined, procureable entity for cross‑laboratory replication of neuroprotective phenotypes, facilitating robust benchmarking of new analogues generated in medicinal chemistry optimisation cycles.

Quote Request

Request a Quote for 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.